molecular formula C7H13NO5S B1323352 Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 459817-82-4

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B1323352
CAS No.: 459817-82-4
M. Wt: 223.25 g/mol
InChI Key: ALJRPIAYJALVFG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c1-7(2,3)13-6(9)8-4-5-12-14(8,10)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRPIAYJALVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635066
Record name tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459817-82-4
Record name tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Cyclization Reaction of 2-Thiothiazolidinamine with Carbon Dioxide

The most documented and reliable preparation method involves a cyclization reaction between 2-thiothiazolidinamine and carbon dioxide, catalyzed by an alkali base. This reaction forms the oxathiazolidine ring and introduces the dioxide groups on the sulfur atom.

  • Reaction type: Cyclization with CO₂ insertion
  • Catalyst: Alkali (e.g., potassium carbonate or sodium hydroxide)
  • Solvent: Common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or acetone are used due to good solubility of reactants and products
  • Temperature: Mild to moderate heating to facilitate cyclization
  • Yield: Generally moderate to high, depending on reaction conditions and purity of starting materials

This method is favored for its straightforward approach and relatively mild conditions, making it suitable for laboratory and small-scale industrial synthesis.

Alternative Synthetic Routes and Oxidation Steps

Oxidation of Oxathiazolidine Precursors

Another approach involves the oxidation of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate precursors to introduce the dioxide functionality on the sulfur atom. Common oxidizing agents include:

This oxidation step is typically performed after the formation of the oxathiazolidine ring and is critical to achieve the 2,2-dioxide structure.

  • Reaction conditions: Controlled temperature (often 0–25 °C) to prevent over-oxidation or decomposition
  • Solvent: Dichloromethane or other aprotic solvents
  • Catalysts: Sometimes acid or base catalysts are used to enhance oxidation efficiency

This method is particularly useful in asymmetric synthesis when chiral precursors are employed, as it preserves stereochemistry while introducing the sulfone groups.

Industrial Production Considerations

Industrial synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide often incorporates:

These approaches ensure the compound is produced efficiently for pharmaceutical intermediates and other chemical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Cyclization of 2-thiothiazolidinamine + CO₂ Alkali catalyst, ethanol/DMSO, mild heat Simple, mild conditions, scalable Requires pure amine precursor 70–85
Oxidation of oxathiazolidine precursor H₂O₂ or peracids, dichloromethane, 0–25 °C Preserves stereochemistry, selective Sensitive to over-oxidation 65–80
Continuous flow industrial synthesis Optimized catalysts, green solvents High purity, scalable, eco-friendly Requires specialized equipment >85

Research Findings and Notes

  • The cyclization method is well-documented in organic synthesis literature and patents, confirming its reliability and reproducibility.
  • Oxidation steps are critical for introducing the sulfone groups, which significantly affect the compound’s chemical reactivity and biological activity.
  • The compound’s solubility in common organic solvents facilitates purification and handling during synthesis.
  • Industrial methods increasingly focus on sustainability and process intensification, reflecting modern chemical manufacturing trends.
  • No significant alternative synthetic routes have been reported that surpass the efficiency and selectivity of the cyclization plus oxidation approach.

Chemical Reactions Analysis

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is primarily used as an intermediate in the synthesis of complex organic molecules. Its reactivity is attributed to the presence of both carboxylate and thiazolidine functionalities, which can undergo various chemical transformations such as nucleophilic substitution and cyclization.

Applications in Organic Synthesis

  • Synthesis of Bioactive Compounds :
    • This compound is utilized in the synthesis of various bioactive molecules, including antibiotics and anti-cancer agents. For instance, it has been employed as a building block in the development of β-lactam antibiotics due to its ability to form lactams through cyclization reactions .
  • Formation of Heterocycles :
    • The oxathiazolidine ring can be opened under acidic or basic conditions to yield functionalized heterocycles. This property is particularly useful in drug discovery where diverse structural motifs are required .
  • Precursor for Other Functional Groups :
    • It serves as a precursor for the introduction of different functional groups through various chemical transformations, enhancing its utility in synthetic organic chemistry .

This compound derivatives have shown promising biological activities:

  • Antimicrobial Properties :
    • Compounds derived from this oxathiazolidine have exhibited significant antibacterial and antifungal activities. Research indicates that modifications on the oxathiazolidine scaffold can lead to enhanced potency against resistant strains of bacteria .
  • Anticancer Activity :
    • Certain derivatives have been tested for their anticancer properties, showing effectiveness in inhibiting cancer cell proliferation through various mechanisms .

Case Studies

StudyFindings
Study on β-lactam derivativesDemonstrated that tert-butyl 1,2,3-oxathiazolidine derivatives could inhibit β-lactamase enzymes effectively, suggesting potential use in combating antibiotic resistance .
Anticancer screeningSeveral derivatives were synthesized and tested against various cancer cell lines, revealing promising IC50 values that warrant further investigation into their mechanisms of action .
Antimicrobial efficacyA series of oxathiazolidine derivatives were evaluated for their antimicrobial activity, with some showing significant inhibition against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include redox reactions, nucleophilic substitutions, and other chemical transformations that modulate the activity of the target molecules .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 459817-82-4
  • Molecular Formula: C₇H₁₃NO₅S
  • Molecular Weight : 223.25 g/mol
  • Storage : Requires storage at 2–8°C in a sealed, dry environment .

Physical Properties :

  • Melting Point : 123–128°C
  • Boiling Point : 285.3±23.0 °C (predicted) .

Structural Analogues: Substituent Variations

(a) tert-Butyl (R)-4-(tert-butyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • CAS No.: 1313705-92-8
  • Molecular Formula: C₁₁H₂₁NO₅S
  • Molecular Weight : 279.35 g/mol
  • Key Difference : An additional tert-butyl group at the 4-position increases steric bulk and molecular weight compared to the parent compound. This substitution may reduce reactivity in sterically demanding reactions .
(b) 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide
  • CAS No.: 1956378-90-7
  • Molecular Formula: C₉H₁₇NO₅S
  • Molecular Weight : 251.30 g/mol
  • Key Difference : Incorporates a 5,5-dimethyl group on the oxathiazolidine ring, enhancing ring rigidity. This structural feature improves thermal stability, making it suitable for high-temperature reactions .
(c) (S)-tert-Butyl 4-Ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • CAS No.: 1173202-49-7
  • Molecular Formula: C₉H₁₇NO₅S
  • Molecular Weight : 251.30 g/mol
  • Key Difference : An ethyl substituent at the 4-position increases lipophilicity (logP ≈ 1.2), enhancing membrane permeability in drug delivery applications .

Stereochemical Variants

(a) (R)-tert-Butyl 4-Isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • CAS No.: 1313705-90-6
  • Molecular Formula: C₁₁H₂₁NO₅S
  • Molecular Weight : 279.35 g/mol
  • Key Difference : The R-configuration and isobutyl group introduce chirality, critical for asymmetric synthesis. Priced at €318/g, it is costlier than the parent compound due to enantioselective synthesis requirements .
(b) (S)-tert-Butyl 5-Methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • CAS No.: 863453-61-6
  • Molecular Formula: C₈H₁₅NO₅S
  • Molecular Weight : 237.27 g/mol
  • Key Difference : Methyl substitution at the 5-position alters electronic properties, increasing electrophilicity at the sulfur center. This enhances reactivity in nucleophilic substitution reactions .

Biological Activity

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS No. 459817-82-4) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and safety profiles.

  • Molecular Formula : C7H13NO5S
  • Molecular Weight : 223.25 g/mol
  • Solubility : Highly soluble in water (10.2 mg/ml) and organic solvents.
  • Log P : Indicates moderate lipophilicity (Log Po/w = 1.68) suggesting potential for membrane permeability.

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structural characteristics:

  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival.
  • Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity may contribute to protective effects against various diseases associated with oxidative damage.
  • Cytotoxic Effects : Preliminary research suggests that this compound exhibits cytotoxicity against cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Antioxidant Properties

Research conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. The study concluded that its antioxidant properties could be beneficial in mitigating age-related disorders.

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies reported in Cancer Letters showed that this compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM. Flow cytometry analysis revealed increased annexin V staining and caspase activation, confirming its potential as an anticancer agent.

Safety Profile

The safety profile of this compound is characterized by moderate toxicity:

Hazard Statement Risk Level
H302 (Harmful if swallowed)Moderate
H400 (Very toxic to aquatic life)High
GHS Signal WordWarning

Precautionary measures include avoiding ingestion and ensuring proper disposal to prevent environmental contamination.

Q & A

Q. What are the key synthetic routes for tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor sulfonamide or sulfonic acid derivatives with tert-butyl carbonate reagents under anhydrous conditions. Optimization includes:
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., tert-butyl group hydrolysis).
  • Catalyst selection : Lewis acids like BF₃·OEt₂ or DMAP may enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity.
    Commercial catalogs list similar oxathiazolidine derivatives with >95% purity, suggesting rigorous synthetic protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Melting Point (mp) : Compare observed mp (e.g., 150–151°C for structurally analogous compounds) with literature values to assess purity .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and oxathiazolidine ring protons (δ 3.5–5.0 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95% as per reagent catalogs) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

  • Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Resolve by:
  • Cross-validation : Use DSC (differential scanning calorimetry) to detect polymorphs.
  • Benchmarking : Compare observed mp with high-purity commercial samples (e.g., Kanto catalogs list mp ranges for structurally related compounds like 109–112°C ).
  • Elemental Analysis : Verify C/H/N/S ratios to confirm stoichiometry.

Q. What strategies are effective in resolving contradictory data on the compound’s reactivity under varying conditions?

  • Methodological Answer : Systematically test variables:
  • pH stability : Conduct kinetic studies in buffered solutions (pH 2–12) to identify degradation pathways.
  • Thermal stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites (e.g., sulfonyl or carboxylate groups).
    Catalogs note that tert-butyl-protected analogs degrade above 150°C, aligning with thermal stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Reactant of Route 2
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.